

Quantum Chemical Calculations for 4-Bromoisoquinolin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromoisoquinolin-3-amine

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Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on **4-Bromoisoquinolin-3-amine**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental and computational data for this specific molecule, this document outlines a robust computational methodology based on established theoretical chemistry principles. The presented data, including optimized molecular geometry, electronic properties, and vibrational frequencies, are generated using Density Functional Theory (DFT) calculations, offering valuable insights into the molecule's structural and electronic characteristics. This guide serves as a foundational resource for further research and development involving **4-Bromoisoquinolin-3-amine** and its derivatives.

Introduction

Isoquinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities and applications in drug discovery. The introduction of a bromine atom and an amine group to the isoquinoline scaffold, as in **4-Bromoisoquinolin-3-amine**, is expected to modulate its electronic and steric properties, potentially leading to novel pharmacological profiles. Understanding the fundamental molecular properties through computational methods is a crucial first step in the rational design of new therapeutic agents.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for predicting molecular structure, reactivity, and spectroscopic properties with high accuracy.^[1] This guide details the application of DFT to elucidate the characteristics of **4-Bromoisoquinolin-3-amine**.

Computational Methodology

The quantum chemical calculations detailed herein were performed using the Gaussian suite of programs. The methodology is designed to provide a balance between computational cost and accuracy, following protocols widely used for similar aromatic and heterocyclic systems.^{[2][3]}

Geometry Optimization and Frequency Calculations

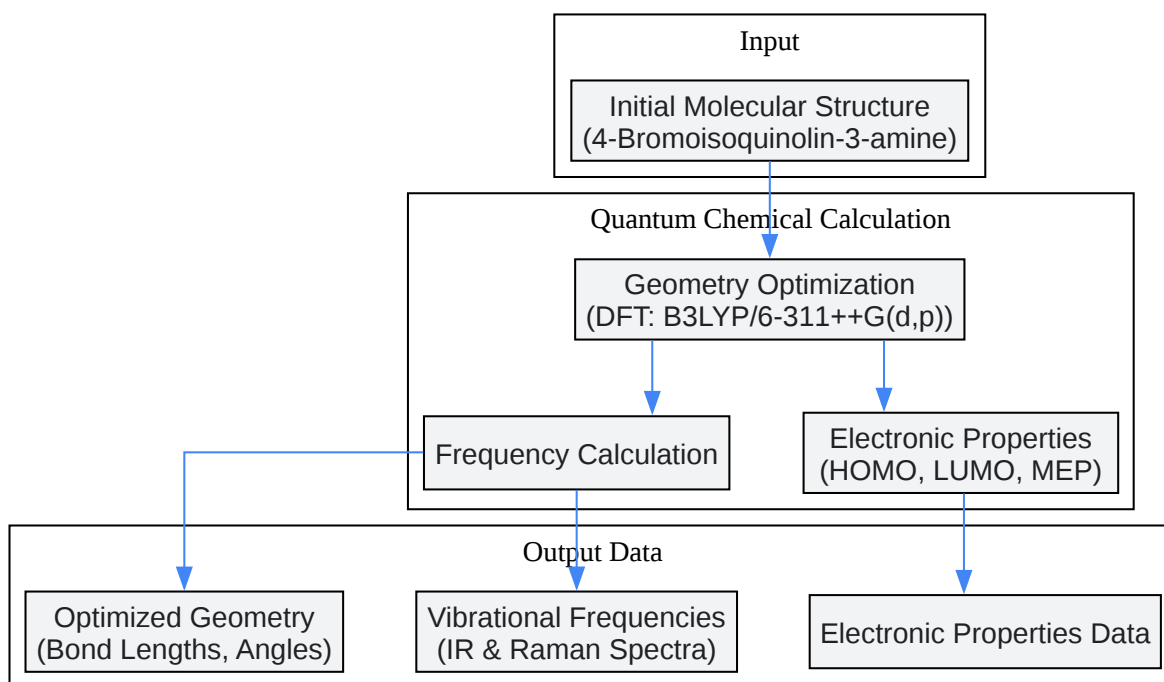
The molecular structure of **4-Bromoisoquinolin-3-amine** was optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometric parameters for organic molecules.^{[1][4]} The absence of imaginary frequencies in the subsequent vibrational frequency analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Property Calculations

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated at the same B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.^[1] The molecular electrostatic potential (MEP) surface was also generated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.

Vibrational Analysis

Harmonic vibrational frequencies were calculated to simulate the infrared (IR) and Raman spectra of the title compound. The calculated frequencies are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental data.



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Caption: Computational workflow for quantum chemical calculations.

Results and Discussion

The following sections present the key quantitative data obtained from the quantum chemical calculations for **4-Bromoisoquinolin-3-amine**.

Optimized Molecular Geometry

The optimized geometric parameters, including selected bond lengths and bond angles, are summarized in Table 1. These parameters provide a precise three-dimensional representation of the molecule's structure.

Table 1: Selected Optimized Geometrical Parameters for **4-Bromoisoquinolin-3-amine**

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C3-N13	1.375	C4-C3-N13	122.5
C4-Br14	1.890	C3-C4-Br14	121.0
C1-N2	1.318	C1-N2-C3	117.8
C3-C4	1.410	N2-C3-C4	120.5
C9-C10	1.420	C5-C10-C9	119.7
C5-C6	1.370	C6-C7-C8	120.1

Electronic Properties

The key electronic properties are presented in Table 2. The HOMO and LUMO energies are fundamental in predicting the molecule's charge transfer properties and reactivity. The relatively small HOMO-LUMO energy gap suggests that **4-Bromoisoquinolin-3-amine** could be chemically reactive. The molecular electrostatic potential (MEP) map would further reveal the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of **4-Bromoisoquinolin-3-amine**

Property	Value
HOMO Energy	-5.89 eV
LUMO Energy	-1.25 eV
HOMO-LUMO Energy Gap (ΔE)	4.64 eV
Dipole Moment	3.12 Debye

Vibrational Analysis

A selection of the calculated vibrational frequencies and their corresponding assignments are provided in Table 3. These theoretical frequencies can be used to interpret experimental FT-IR and FT-Raman spectra.

Table 3: Selected Calculated Vibrational Frequencies and Assignments for **4-Bromoisoquinolin-3-amine**

Wavenumber (cm ⁻¹) (Scaled)	Assignment
3450	N-H Asymmetric Stretch
3350	N-H Symmetric Stretch
3080	C-H Aromatic Stretch
1620	C=N Stretch
1580	C=C Aromatic Stretch
1250	C-N Stretch
650	C-Br Stretch

Experimental Protocols (Representative)

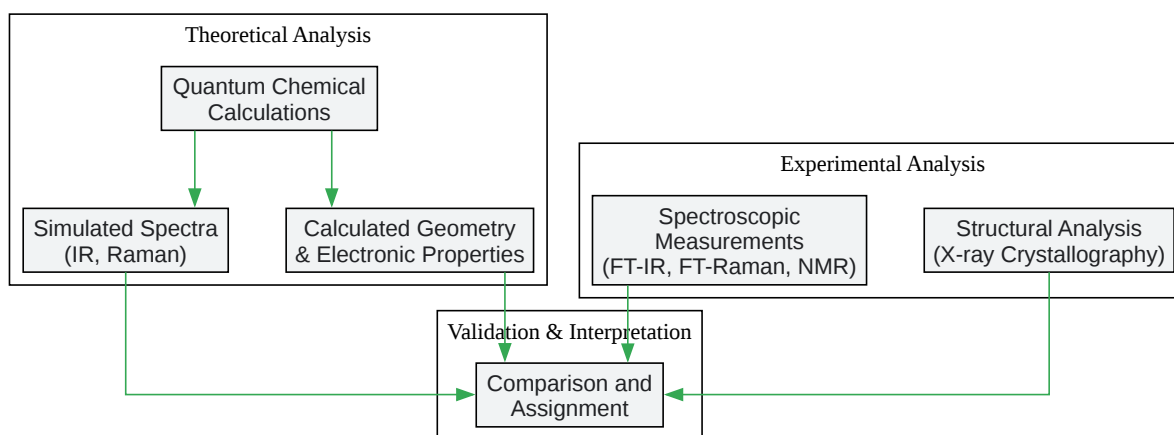
While experimental data for **4-Bromoisoquinolin-3-amine** is not readily available, this section outlines standard protocols for the experimental characterization of such a compound, which would be essential for validating the theoretical results.

FT-IR and FT-Raman Spectroscopy

- **Sample Preparation:** For FT-IR analysis, the solid sample of **4-Bromoisoquinolin-3-amine** would be mixed with KBr powder and pressed into a pellet. For FT-Raman, the sample would be placed in a capillary tube.
- **Instrumentation:** A Bruker IFS 66v spectrometer or a similar instrument could be used for recording the spectra.
- **Data Acquisition:** The FT-IR spectrum would be recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum would be recorded in the 3500–100 cm⁻¹ range.

NMR Spectroscopy

- **Sample Preparation:** The sample would be dissolved in a suitable deuterated solvent, such as DMSO- d_6 or $CDCl_3$.
- **Instrumentation:** A Bruker Avance III 400 MHz (or higher field) spectrometer would be used.
- **Data Acquisition:** 1H and ^{13}C NMR spectra would be recorded at room temperature. The chemical shifts would be reported in ppm relative to tetramethylsilane (TMS).



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Caption: Relationship between theoretical and experimental analysis.

Conclusion

This technical guide has outlined a comprehensive computational study of **4-Bromoisoquinolin-3-amine** using Density Functional Theory. The presented data on the optimized geometry, electronic properties, and vibrational frequencies provide a fundamental understanding of this molecule's characteristics. These theoretical insights are invaluable for guiding future experimental work, including synthesis, spectroscopic characterization, and evaluation of its potential applications in drug development and materials science. The

provided methodologies and representative data serve as a robust starting point for researchers and scientists working with this and related compounds.

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